Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a phenoxy moiety substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromo-5-chlorophenol with an appropriate cyclopropylmethyl halide under basic conditions to form the intermediate 1-((3-bromo-5-chlorophenoxy)methyl)cyclopropane. This intermediate is then reacted with tert-butyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate include other carbamate derivatives and phenoxy-substituted cyclopropanes. Examples include:
- Tert-butyl (1-((3-bromo-4-chlorophenoxy)methyl)cyclopropyl)carbamate
- Tert-butyl (1-((3-bromo-5-fluorophenoxy)methyl)cyclopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms on the phenoxy ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-bromo-5-chlorophenoxy)methyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-14(2,3)21-13(19)18-15(4-5-15)9-20-12-7-10(16)6-11(17)8-12/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSNAFIFZEQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.